Differential Nitric Oxide (NO) Inhibition and Cytotoxicity in Macrophages
In LPS-activated macrophages, Alisol E 23-acetate inhibits NO production with an IC50 within the range of 8.4–68 µM, but crucially, it exhibits a distinct cytotoxicity profile compared to other alisols. Specifically, Alisol E 23-acetate, along with several other alisols, shows 'potent inhibitory activity' but cytotoxic effects are observed at concentrations >30 µM [1]. This is in contrast to other triterpenes in the same study (e.g., alismaketones) which may have different therapeutic windows. This data provides a quantitative window for experimental design.
| Evidence Dimension | Inhibition of LPS-induced NO production and cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 8.4–68 µM range for NO inhibition; Cytotoxicity >30 µM (MTT assay) |
| Comparator Or Baseline | Other alisols (A, B, G, K-23-acetate, etc.) also showed potent NO inhibition, but all had cytotoxicity >30 µM (MTT assay). Alismaketones-B and -C 23-acetate were in the 8.4–68 µM IC50 range. |
| Quantified Difference | NO inhibition IC50 within a 7.6-fold range (8.4 to 68 µM); Cytotoxicity threshold defined at >30 µM for all potent inhibitors in the study. |
| Conditions | LPS-activated macrophages (MTT assay for cytotoxicity) |
Why This Matters
Defines the therapeutic window for in vitro studies; Alisol E 23-acetate's specific IC50 within the 8.4-68 µM range, combined with the >30 µM cytotoxicity threshold, allows researchers to select a concentration that minimizes cytotoxic confounds while achieving NO inhibition.
- [1] Matsuda, H.; Kageura, T.; Toguchida, I.; Murakami, T.; Kishi, A.; Yoshikawa, M. Effects of sesquiterpenes and triterpenes from the rhizome of Alisma orientale on nitric oxide production in lipopolysaccharide-activated macrophages: Absolute stereostructures of alismaketones-B 23-acetate and -C 23-acetate. Bioorganic & Medicinal Chemistry Letters 1999, 9 (21), 3081-3086. View Source
